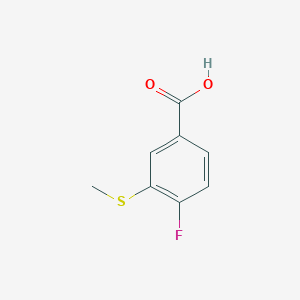

4-Fluoro-3-(methylsulfanyl)benzoic acid

Description

Significance of Halogenated and Sulfanyl-Substituted Aromatic Carboxylic Acids

The introduction of halogen atoms, particularly fluorine, onto an aromatic ring is a widely employed strategy in medicinal chemistry. Fluorine's high electronegativity can significantly alter the acidity (pKa) of the nearby carboxylic acid group, influencing its ionization state and interaction with biological macromolecules. ed.ac.uk Moreover, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby improving a drug candidate's metabolic stability and pharmacokinetic profile. The strategic incorporation of fluorine can also lead to enhanced binding affinity with target proteins through the formation of specific non-covalent interactions.

Concurrently, the incorporation of sulfur-containing groups, such as the methylsulfanyl (or methylthio) group (-SCH₃), introduces another layer of chemical diversity. The sulfur atom can engage in unique non-covalent interactions and can be oxidized to form sulfoxide (B87167) or sulfone moieties, which possess distinct electronic and solubility properties. The methylsulfanyl group, in particular, can modulate the lipophilicity of the molecule, which is a critical parameter for its ability to cross biological membranes. Compounds bearing this functional group are often investigated as intermediates in the synthesis of more complex molecules, including various heterocyclic systems and pharmacologically active agents. nih.gov

The combination of both a halogen and a sulfanyl (B85325) group on a benzoic acid scaffold, as seen in 4-Fluoro-3-(methylsulfanyl)benzoic acid, creates a unique chemical entity with a specific arrangement of electron-withdrawing (fluoro) and subtly electron-donating/lipophilic (methylsulfanyl) substituents. This distinct electronic and steric profile makes such compounds valuable probes and building blocks in targeted synthesis.

Research Context of this compound and Related Structures

While detailed, peer-reviewed studies focusing specifically on the synthesis and application of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds explored in various research and development contexts, particularly in patent literature related to drug discovery. This compound is primarily recognized as a chemical building block, available from various commercial suppliers for research purposes. bldpharm.comchemscene.comcymitquimica.com

The value of this and structurally related compounds lies in their utility as intermediates for the synthesis of more complex molecules. For instance, the carboxylic acid group can be readily converted into an amide via coupling with a desired amine, a cornerstone reaction in the construction of libraries of potential kinase inhibitors and other therapeutic agents. nih.goved.ac.uknih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer, making them a major target for drug development. ed.ac.uk

The specific 3,4-substitution pattern on the benzoic acid ring is a common feature in many biologically active molecules. For example, related structures such as 4-Fluoro-3-phenoxybenzoic acid have been studied for their applications in agrochemicals. researchgate.net Similarly, other fluorinated benzoic acid derivatives are frequently used in the synthesis of compounds targeting a range of biological processes. researchgate.netglobalscientificjournal.comossila.comnih.govmdpi.com The presence of the methylsulfanyl group adjacent to the fluorine atom in this compound provides a site for potential further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, allowing for the exploration of a wider chemical space in drug discovery programs.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 169310-01-4 |

| Molecular Formula | C₈H₇FO₂S |

| Molecular Weight | 186.20 g/mol |

| SMILES | CSC1=C(C=CC(=C1)C(=O)O)F |

| Synonyms | 4-Fluoro-3-(methylthio)benzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEUSKDAVFRTPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methylsulfanyl Benzoic Acid and Its Analogues

Established Synthetic Routes to the Core 4-Fluoro-3-(methylsulfanyl)benzoic acid Structure

The synthesis of this compound involves the strategic introduction of three key functional groups onto a benzene (B151609) ring: a fluorine atom, a methylsulfanyl group, and a carboxylic acid. The order and method of these introductions are critical to achieving the desired substitution pattern.

Strategies for Introducing Fluoro and Methylsulfanyl Moieties

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods. One common approach involves the diazotization of an amino group, followed by a Schiemann reaction or a related fluorination method. For instance, a synthetic route to a fluorobenzoic acid derivative could start with the nitration of benzoic acid to introduce a nitro group, which is then reduced to an amino group. This amino group can subsequently be converted to a diazonium salt and then fluorinated. doubtnut.com

The introduction of a methylsulfanyl group onto a fluorinated aromatic core can be approached through several strategies. One potential method involves the reaction of a diazonium salt of a corresponding aniline (B41778) derivative with potassium ethyl xanthate, followed by methylation. Another approach could involve the direct lithiation of a fluorinated aromatic compound followed by quenching with dimethyl disulfide.

A plausible synthetic pathway to this compound could commence from 3-amino-4-fluorobenzoic acid. The amino group can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile, such as sodium methyl mercaptide, to introduce the methylsulfanyl group.

Carboxylic Acid Functionalization Approaches

The carboxylic acid group on the benzene ring is a versatile functional handle that can be introduced or modified through several well-established methods. One common strategy is the oxidation of a methyl group attached to the aromatic ring. For example, a precursor such as 4-fluoro-3-methyl-1-(methylsulfanyl)benzene could be oxidized to yield the desired benzoic acid.

Alternatively, the carboxylic acid group can be introduced via the Grignard reaction. A bromo-substituted precursor, such as 1-bromo-4-fluoro-3-(methylsulfanyl)benzene, can be converted to its corresponding Grignard reagent by treatment with magnesium. This Grignard reagent can then be reacted with carbon dioxide to form the carboxylic acid upon acidic workup.

The carboxylic acid moiety of this compound can also undergo various functionalization reactions. For instance, it can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst, or to an amide by reaction with an amine using a suitable coupling agent. These transformations are standard procedures in organic synthesis and allow for the incorporation of the 4-fluoro-3-(methylsulfanyl)benzoyl moiety into larger molecules. researchgate.net

Synthesis of Structurally Related Benzoic Acid Derivatives

The synthetic strategies for this compound can be adapted to prepare a variety of structurally related benzoic acid derivatives with different functional groups at the 3-position.

Preparation of Sulfonyl Analogues, including 4-Fluoro-3-(methylsulfonyl)benzoic acid

The synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid is typically achieved through the oxidation of the corresponding methylsulfanyl analogue, this compound. This oxidation can be carried out using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions allows for controlled oxidation to the sulfoxide (B87167) or the sulfone.

The reaction involves the conversion of the sulfide (B99878) to a sulfone, which significantly alters the electronic properties of the substituent, making it strongly electron-withdrawing.

Synthesis of Formyl-Substituted Analogues, such as 4-Fluoro-3-formyl-benzoic acid and 2-Fluoro-4-formyl-3-(methylthio)benzoic acid

The introduction of a formyl group onto a fluorinated benzoic acid scaffold can be accomplished through methods such as the Vilsmeier-Haack reaction. organic-chemistry.orgcambridge.orgchemistrysteps.comijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgcambridge.orgchemistrysteps.comijpcbs.comwikipedia.org For the synthesis of 4-Fluoro-3-formyl-benzoic acid, a suitable precursor such as 4-fluorobenzoic acid could potentially be subjected to formylation, although the directing effects of the existing substituents would need to be carefully considered.

Alternatively, a methyl group can be oxidized to a formyl group under controlled conditions. For example, starting from 4-fluoro-3-methylbenzoic acid, selective oxidation of the methyl group could yield the desired aldehyde.

The synthesis of 2-Fluoro-4-formyl-3-(methylthio)benzoic acid presents a more complex substitution pattern. A potential synthetic route could involve the formylation of a pre-existing 2-fluoro-3-(methylthio)benzoic acid derivative. The specific reagents and reaction conditions would be crucial to achieve the desired regioselectivity of the formylation.

Synthetic Routes to Bicyclic Heterocycle Precursors utilizing related building blocks

Benzoic acid derivatives, including this compound and its analogues, are valuable precursors for the synthesis of bicyclic heterocyclic compounds. ossila.com The presence of multiple functional groups allows for a variety of cyclization strategies. For example, the carboxylic acid can be converted to an amide, which can then participate in a cyclization reaction with another functional group on the ring or a tethered side chain.

One illustrative example is the use of 4-fluoro-3-methylbenzoic acid in the synthesis of an imidazopyridine analogue. ossila.com The methyl group can be functionalized, for instance, through bromination, to introduce a reactive handle for subsequent cyclization steps. ossila.com Similarly, the formyl group in 4-fluoro-3-formylbenzoic acid can be utilized in condensation reactions with binucleophiles to construct heterocyclic rings. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a phthalazinone-type structure.

The diverse reactivity of the functional groups present in these fluorinated benzoic acid derivatives makes them versatile building blocks for the construction of a wide range of bicyclic and polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.orgorganic-chemistry.orge-bookshelf.de

Generation of Organometallic Complex Intermediates from Fluorinated Benzoic Acids

The generation of organometallic complex intermediates from fluorinated benzoic acids is a key strategy that enhances their synthetic utility. The presence of fluorine substituents on the benzene ring influences the electronic properties of the molecule, which in turn affects the formation and reactivity of organometallic species. Fluorine's high electronegativity reduces the electron density of the aromatic ring, which can impact the binding affinity of the arene to a metal center. Generally, fluorobenzenes are considered weak ligands and are sometimes used as non-coordinating solvents in organometallic chemistry.

However, under appropriate conditions with reactive transition metal complexes, both C-H and C-F bond activation can be induced, leading to the formation of organometallic intermediates. For fluorinated benzoic acids, the carboxylic acid group can also participate in the coordination to the metal center or may require protection prior to the formation of the organometallic complex.

A novel approach for the functionalization of benzoic acids involves a photoinduced ligand-to-metal charge transfer (LMCT) process. This strategy enables a radical decarboxylative carbometalation, forming a high-valent arylcopper(III) intermediate. researchgate.net This method is particularly significant as it allows for transformations that are challenging with traditional methods, such as decarboxylative fluorination at low temperatures. researchgate.net The reaction proceeds through the formation of an aryl radical, which then combines with a copper species to form the reactive arylcopper(III) complex, facilitating subsequent reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic organic chemistry have provided sophisticated techniques for the synthesis of fluorobenzoic acids and their derivatives. These methods often employ catalytic systems and enable the construction of complex molecules through multi-step sequences.

Catalytic Approaches in Fluorobenzoic Acid Synthesis, including Nickel-catalyzed carboxylation of aryl iodides

Catalytic methods offer efficient and selective routes to fluorobenzoic acids. One notable example is the nickel-catalyzed carboxylation of aryl halides, which provides a direct method for introducing a carboxylic acid group onto an aromatic ring. This approach is advantageous as it often proceeds under mild conditions and demonstrates good functional group tolerance. wikipedia.orgrsc.org

A protocol for the nickel-catalyzed carboxylation of aryl iodides has been developed using lithium formate (B1220265) as the carboxylating agent, which involves the in situ generation of carbon monoxide. wikipedia.org This method avoids the handling of gaseous carbon monoxide and is compatible with a variety of functional groups, including other halides that are typically reactive in cross-coupling reactions. wikipedia.org The catalytic cycle is believed to involve the recycling of a catalytic amount of carbon monoxide. wikipedia.org

Another innovative nickel-catalyzed method involves the carboxylation of aryl and heteroaryl fluorosulfates using carbon dioxide. globalscientificjournal.com This process is advantageous as it utilizes readily available phenols, which are converted to fluorosulfates and then carboxylated. The reaction is performed at room temperature and has a broad substrate scope. globalscientificjournal.com Mechanistic studies suggest a process involving the reduction of the nickel catalyst, followed by oxidative addition, carboxylation, and catalyst regeneration. globalscientificjournal.com

| Catalyst System | Substrate | Carboxylating Agent | Key Features |

| Ni(PPh₃)₂Cl₂ / 2,9-dimethyl-1,10-phenanthroline / Mn | Aryl/Heteroaryl Fluorosulfates | CO₂ | Mild conditions, room temperature, broad substrate scope. globalscientificjournal.com |

| Nickel Catalyst | Aryl Iodides | Lithium Formate / Acetic Anhydride | In situ CO generation, good functional group tolerance. wikipedia.org |

Multi-step Reaction Sequences for Complex Architectures, exemplified by the preparation of 1,3,4-oxadiazole (B1194373) derivatives

The synthesis of complex molecules often requires multi-step reaction sequences where a fluorobenzoic acid serves as a versatile starting material. An illustrative example is the preparation of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant biological activities. jchemrev.com

A general synthetic route to 1,3,4-oxadiazoles starting from a carboxylic acid, such as 4-fluorobenzoic acid, involves several key transformations. globalscientificjournal.comnih.gov The carboxylic acid is first converted to its corresponding ester, typically through Fischer esterification. globalscientificjournal.com The resulting ester is then reacted with hydrazine hydrate (B1144303) to form the acid hydrazide. globalscientificjournal.com This hydrazide is a crucial intermediate that undergoes cyclization to form the 1,3,4-oxadiazole ring. The cyclization can be achieved by reacting the hydrazide with a variety of reagents, such as orthoesters, or by condensation with another carboxylic acid followed by dehydration. jchemrev.com

For instance, a series of 1,3,4-oxadiazole derivatives can be synthesized from 4-fluorobenzoic acid through the following sequence:

Esterification: 4-fluorobenzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ethyl 4-fluorobenzoate. globalscientificjournal.com

Hydrazide Formation: The ethyl ester is then treated with hydrazine hydrate to produce 4-fluorobenzohydrazide. globalscientificjournal.com

Cyclization: The 4-fluorobenzohydrazide can then be cyclized to form a 2,5-disubstituted-1,3,4-oxadiazole. This can be achieved through various methods, including reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

This multi-step approach allows for the introduction of diverse substituents onto the oxadiazole ring, leading to a library of compounds with potentially varied biological activities. jchemrev.com

| Step | Reactants | Reagents | Product |

| 1. Esterification | 4-Fluorobenzoic acid, Ethanol | H₂SO₄ (catalyst) | Ethyl 4-fluorobenzoate |

| 2. Hydrazide Formation | Ethyl 4-fluorobenzoate | Hydrazine hydrate | 4-Fluorobenzohydrazide |

| 3. Cyclization | 4-Fluorobenzohydrazide, Carboxylic Acid | POCl₃ (dehydrating agent) | 2,5-Disubstituted-1,3,4-oxadiazole |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, readily undergoing reactions typical of aromatic acids, such as esterification, amidation, and reduction.

4-Fluoro-3-(methylsulfanyl)benzoic acid can be converted to its corresponding esters through processes like the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the respective ester and water. tcu.eduresearchgate.net The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Direct amidation to form benzamides is achieved by reacting the carboxylic acid with an amine. This transformation typically requires the use of coupling agents to activate the carboxylic acid. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as titanium tetrachloride (TiCl₄). bohrium.comnih.gov These methods facilitate the formation of an amide bond under relatively mild conditions, accommodating a wide range of amine substrates. rsc.orgresearchgate.net

| Reaction Type | Reactant | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ (catalyst), Heat | Methyl 4-fluoro-3-(methylsulfanyl)benzoate |

| Amidation | Amine (e.g., Aniline) | Coupling Agent (e.g., DCC) or Catalyst (e.g., TiCl₄) | N-Phenyl-4-fluoro-3-(methylsulfanyl)benzamide |

The carboxylic acid moiety can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid group to a primary alcohol. byjus.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, ultimately yielding 4-fluoro-3-(methylsulfanyl)benzyl alcohol after an aqueous workup. doubtnut.comtestbook.com Catalytic hydrogenation over specific catalysts, such as Platinum/Tin dioxide (Pt/SnO₂), can also achieve this transformation, offering an alternative to metal hydrides. researchgate.netqub.ac.ukmanchester.ac.uk

Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more readily reduced than the starting acid. acs.org However, this conversion can be accomplished using specialized methods. One approach involves the use of hindered hydride reagents or catalytic hydrosilylation, which transforms the carboxylic acid into an intermediate that can be hydrolyzed to the aldehyde. oup.comacs.orgresearchgate.net This allows for the synthesis of 4-fluoro-3-(methylsulfanyl)benzaldehyde while preventing over-reduction to the alcohol. acs.orgrsc.org

| Product Type | Typical Reagents | Product Name |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄); Catalytic Hydrogenation (e.g., Pt/SnO₂) | (4-Fluoro-3-(methylsulfanyl)phenyl)methanol |

| Aldehyde | Catalytic Hydrosilylation followed by hydrolysis | 4-Fluoro-3-(methylsulfanyl)benzaldehyde |

Transformations of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl (-S-CH₃) group is susceptible to oxidation and can be converted to higher oxidation states.

The methylsulfanyl group can be selectively oxidized to a methylsulfinyl (-SO-CH₃) group or further to a methylsulfonyl (-SO₂-CH₃) group. The outcome of the reaction is controlled by the choice of oxidant and the stoichiometry. researchgate.net Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), typically yield the sulfoxide (B87167), 4-Fluoro-3-(methylsulfinyl)benzoic acid. organic-chemistry.orgrsc.org

The use of stronger oxidizing conditions or an excess of the oxidant leads to the formation of the sulfone, 4-Fluoro-3-(methylsulfonyl)benzoic acid. rsc.org The existence of this sulfonyl derivative is confirmed by its documented CAS number (158608-00-5). This transformation significantly alters the electronic properties of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group.

| Oxidation State | Typical Reagents | Product Name |

|---|---|---|

| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | 4-Fluoro-3-(methylsulfinyl)benzoic acid |

| Sulfone | Excess H₂O₂ or KMnO₄ | 4-Fluoro-3-(methylsulfonyl)benzoic acid |

While this compound is itself a product of reactions that form thioethers, its own methylsulfanyl group possesses reactivity characteristic of aryl sulfides. While specific literature detailing its use in subsequent thioetherification reactions is scarce, the general reactivity of such a group includes potential cleavage of the sulfur-methyl or sulfur-aryl bond under specific conditions, which could allow the sulfur to act as a nucleophile in substitution reactions. However, these transformations are less common than reactions at the carboxylic acid or oxidation of the sulfur.

Aromatic Ring Functionalization and Substitution Patterns

Further functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the three existing substituents: the fluoro, methylsulfanyl, and carboxylic acid groups. masterorganicchemistry.com The positions available for substitution are C-2, C-5, and C-6.

-COOH group: This is a deactivating and meta-directing group due to its electron-withdrawing nature. It directs incoming electrophiles to the C-5 position. numberanalytics.comreddit.com

-F atom: Halogens are deactivating yet ortho, para-directing. libretexts.org The fluorine atom directs incoming electrophiles to the C-3 (already substituted) and C-5 positions.

-S-CH₃ group: This is an activating and ortho, para-directing group. It directs incoming electrophiles to the C-2 and C-4 (already substituted) positions.

| Substituent | Position | Effect | Favored Position(s) for Substitution |

|---|---|---|---|

| -COOH | C-1 | Deactivating, Meta-Directing | C-5 |

| -S-CH₃ | C-3 | Activating, Ortho, Para-Directing | C-2, C-4 (blocked) |

| -F | C-4 | Deactivating, Ortho, Para-Directing | C-3 (blocked), C-5 |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound is subject to electrophilic attack, a fundamental reaction for introducing new functional groups. organic-chemistry.orglibretexts.org The outcome of such reactions is dictated by the directing effects of the existing substituents. libretexts.org The carboxylic acid group is a deactivating group and a meta-director, meaning it slows down the reaction and directs incoming electrophiles to the position meta to it (C5). uomustansiriyah.edu.iq Conversely, the methylsulfanyl group (-SMe) is generally considered an activating group and an ortho, para-director. The fluorine atom is a deactivating group but also directs ortho and para. libretexts.org

The positions ortho and para to the methylsulfanyl group are C2 and C4. The positions ortho and para to the fluoro group are C3 and C5. The position meta to the carboxylic acid group is C5. The directing effects of these groups are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -COOH | 1 | Deactivating | Meta (to C5) |

| -SMe | 3 | Activating | Ortho, Para (to C2, C4) |

| -F | 4 | Deactivating | Ortho, Para (to C3, C5) |

Given these competing effects, the position of electrophilic substitution is not straightforward. The powerful ortho, para-directing effect of the methylsulfanyl group, being an activating group, would likely dominate. However, the C4 position is already substituted with fluorine. Therefore, the most probable position for electrophilic attack is the C2 position, which is ortho to the methylsulfanyl group and meta to the fluoro and carboxylic acid groups. Steric hindrance at the C2 position, being situated between the carboxylic acid and methylsulfanyl groups, could be a significant factor. The C5 position is another possibility, as it is directed by both the fluoro (para) and carboxylic acid (meta) groups, and is less sterically hindered.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution. wikipedia.org The presence of electron-withdrawing groups on the ring facilitates this reaction. masterorganicchemistry.com In this compound, the carboxylic acid group acts as an electron-withdrawing group, making the ring susceptible to nucleophilic attack. The fluorine atom is a highly effective leaving group in SNAr reactions, often more so than other halogens, because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comstackexchange.com

Therefore, it is anticipated that this compound can undergo nucleophilic aromatic substitution where the fluorine atom at C4 is displaced by a nucleophile. The reaction is further facilitated by the presence of the electron-withdrawing carboxylic acid group para to the fluorine. The reaction proceeds via an addition-elimination mechanism. libretexts.org

Benzylic Functionalization of Alkyl or Methylthio-containing Benzoic Acids

While this compound does not possess a traditional benzylic methyl group, the methyl group of the methylsulfanyl substituent offers a site for functionalization, akin to benzylic reactions.

A primary transformation of the methylthio group is its oxidation. Aryl methyl thioethers can be selectively oxidized to the corresponding sulfoxides and further to sulfones. rsc.orgbohrium.com This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. rsc.org The oxidation of the sulfur atom changes its electronic properties significantly, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.

| Oxidation State | Substituent | Electronic Effect |

| Thioether | -SMe | Electron-donating |

| Sulfoxide | -S(O)Me | Electron-withdrawing |

| Sulfone | -S(O)₂Me | Strongly electron-withdrawing |

Furthermore, modern synthetic methods are emerging for the direct C-H functionalization of methylthio groups, although this is less common than traditional benzylic functionalization. youtube.commdpi.com These reactions could potentially allow for the introduction of new bonds directly at the methyl group of the methylsulfanyl substituent.

Mechanistic Investigations of Key Chemical Transformations

Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution on this compound follows a two-step process. organic-chemistry.orgmasterorganicchemistry.com In the first, rate-determining step, an electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction's regioselectivity. youtube.com

For attack at the C2 position, the positive charge of the arenium ion can be delocalized onto the adjacent sulfur atom of the methylsulfanyl group, providing significant resonance stabilization. This is a key reason why the methylsulfanyl group is a strong ortho, para-director. For attack at the C5 position, the stability of the intermediate would be influenced by the inductive effects of all three substituents. The formation of the sigma complex temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. organic-chemistry.org

Mechanism of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution of the fluorine atom proceeds via a two-step addition-elimination mechanism. libretexts.org The first step is the attack of a nucleophile at the carbon atom bearing the fluorine (C4). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing carboxylic acid group at the para position. uomustansiriyah.edu.iq The stability of the Meisenheimer complex is a key factor in the feasibility of SNAr reactions. beilstein-journals.orgnih.gov

In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. The high electronegativity of fluorine stabilizes the Meisenheimer complex through its inductive effect, which contributes to its good leaving group ability in SNAr reactions, despite the strength of the C-F bond. stackexchange.com

Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 3 Methylsulfanyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific experimental ¹H NMR data detailing the chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and methyl protons of 4-Fluoro-3-(methylsulfanyl)benzoic acid could not be located in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Publicly accessible ¹³C NMR spectra or tabulated chemical shift data for the distinct carbon environments within this compound are not available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

No experimental ¹⁹F NMR data, which would provide a characteristic chemical shift for the fluorine atom on the aromatic ring, has been found in published literature or databases for this compound.

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy

Detailed FT-IR spectroscopic data, which would identify the characteristic vibrational frequencies for functional groups such as the O-H of the carboxylic acid, the C=O carbonyl stretch, C-F bond, and C-S bond, are not available for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectra for this compound have been published, which would provide complementary vibrational data to the FT-IR analysis.

Until researchers publish the synthesis and detailed characterization of this compound, a comprehensive and scientifically accurate article on its spectroscopic properties cannot be compiled.

Mass Spectrometry Techniques and Predicted Collision Cross Section Analysis

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. For this compound, which has a monoisotopic mass of 186.01508 Da, mass spectrometry confirms its elemental composition and helps in identifying it within complex mixtures. uni.lu

In addition to mass determination, advanced techniques involving ion mobility-mass spectrometry allow for the measurement or prediction of the collision cross section (CCS). The CCS is a key physical property that describes the orientationally averaged shape and size of an ion in the gas phase. This information adds another dimension to chemical analysis, enhancing the confidence in compound identification.

Computational methods, such as the CCSbase prediction tool, have been used to estimate the CCS values for various adducts of this compound. uni.lu These predictions are crucial for identifying the compound in analytical runs where experimental CCS values are being determined. The predicted CCS values for several common adducts are detailed below. uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.02236 | 133.1 |

| [M+Na]⁺ | 209.00430 | 142.3 |

| [M-H]⁻ | 185.00780 | 134.9 |

| [M+NH₄]⁺ | 204.04890 | 153.0 |

| [M+K]⁺ | 224.97824 | 139.2 |

| [M+H-H₂O]⁺ | 169.01234 | 127.1 |

| [M+HCOO]⁻ | 231.01328 | 149.7 |

| [M]⁺ | 186.01453 | 134.1 |

Elemental Analysis as a Characterization Tool

Elemental analysis is a fundamental technique for confirming the elemental composition of a pure compound. It determines the percentage by mass of each element within the molecule. For this compound, with the molecular formula C₈H₇FO₂S, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (186.21 g/mol ). chemscene.comsigmaaldrich.com

This analytical method is a cornerstone in the synthesis and characterization of new chemical entities, including derivatives of 4-fluorobenzoic acid, where it is used to confirm that the synthesized product has the correct empirical formula. researchgate.net The comparison between the calculated and experimentally determined percentages provides a measure of the compound's purity.

The calculated elemental composition for this compound is presented in the following table.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 51.60 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.79 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.20 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.18 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.22 |

Chromatographic Purification and Analytical Methods (e.g., HPLC in related metabolism studies)

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method due to its high resolution and sensitivity. ekb.eg For benzoic acid derivatives, Reverse Phase HPLC (RP-HPLC) is a common choice for assessing purity and separating the main compound from any related impurities or starting materials. ekb.eg

While specific metabolism studies on this compound are not extensively documented in the public domain, the analytical methodologies used for related fluorinated compounds provide a relevant framework. For instance, the metabolic profiling of other novel fluorinated substances, such as 4-fluoro-furanylfentanyl, has been successfully carried out using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). nih.gov

In such studies, an untargeted approach allows for the identification of a wide range of metabolites in biological samples like urine and hepatocytes. nih.gov The process involves separating the metabolites from the parent compound and endogenous matrix components using HPLC, followed by detection and structural elucidation with HRMS. This powerful combination is essential for understanding the biotransformation pathways of a compound, a critical aspect of pharmaceutical and toxicological research. The application of these established HPLC methods would be the standard approach for investigating the metabolism of this compound. nih.gov

Computational and Theoretical Investigations of 4 Fluoro 3 Methylsulfanyl Benzoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, reactivity, and electronic properties of chemical compounds. For substituted benzoic acids, these methods provide critical insights into the effects of various functional groups on the benzene (B151609) ring and carboxylic acid moiety.

Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF) are two of the most widely used methods in computational chemistry for studying molecular systems. sigmaaldrich.com DFT methods, particularly those using hybrid functionals like B3LYP, are popular for their balance of accuracy and computational cost, making them suitable for calculating the properties of benzoic acid derivatives. chemscene.comnih.gov These methods are used to investigate molecular structures, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations have been successfully employed to study the potential energy landscapes and conformational preferences of ortho-fluoro and chloro-substituted benzoic acids. chemscene.comnist.gov

The Hartree-Fock method, while sometimes considered less accurate than modern DFT functionals due to its lack of electron correlation, can still provide valuable insights, especially for structure-property correlations in certain molecular systems. sigmaaldrich.comdntb.gov.ua Both DFT and HF approaches serve as the foundation for more complex analyses, including geometry optimization and electronic structure analysis.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For 4-Fluoro-3-(methylsulfanyl)benzoic acid, the primary conformational flexibility would arise from the orientation of the carboxylic acid group (-COOH) and the methylsulfanyl group (-SCH₃) relative to the benzene ring.

Based on studies of similar benzoic acids, the carboxylic acid group can exist in a cis or trans configuration with respect to the C-C bond connecting it to the ring. The cis conformer is generally more stable. nist.gov The planarity of the molecule is influenced by intramolecular interactions. For example, in ortho-substituted benzoic acids, interactions between the ortho substituent and the carboxylic group can lead to non-planar arrangements to minimize steric repulsion. nist.gov For this compound, DFT calculations would likely predict a nearly planar structure for the benzene ring and the carboxylic acid group, with the methyl group of the methylsulfanyl substituent oriented to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data) This table presents hypothetical yet realistic bond lengths and angles based on data from analogous substituted benzoic acids.

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | 1.36 Å |

| C-S Bond Length | 1.78 Å |

| S-CH₃ Bond Length | 1.82 Å |

| C=O Bond Length | 1.22 Å |

| C-OH Bond Length | 1.35 Å |

| O-H Bond Length | 0.97 Å |

| C-C-O Angle | 120.5° |

| O-C=O Angle | 123.0° |

| C-S-C Angle | 105.0° |

Electronic structure analysis provides a deeper understanding of a molecule's reactivity and intermolecular interactions.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For substituted benzoic acids, the nature and position of the substituents significantly influence the HOMO-LUMO gap. chemicalbook.com The presence of the electron-withdrawing fluorine atom and the sulfur-containing methylsulfanyl group would be expected to modulate the electronic density and thus the HOMO-LUMO gap of this compound. Molecules with low HOMO-LUMO gaps are generally more reactive. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. mdpi.com It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the carboxylic oxygen atoms and the fluorine atom, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the carboxylic hydrogen atom, making it a site for nucleophilic attack. scbt.com

Table 2: Predicted Electronic Properties for this compound (Exemplary Data) This table presents hypothetical yet realistic electronic properties based on data from analogous substituted benzoic acids.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 2.5 Debye |

Prediction of Spectroscopic Parameters through Computational Models (e.g., NMR chemical shifts, vibrational frequencies, IR/Raman intensities)

Computational models are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. rasayanjournal.co.inchemeo.com The predicted shifts for this compound would be influenced by the electronic environment created by the fluoro, methylsulfanyl, and carboxyl groups. The fluorine atom, being highly electronegative, would deshield nearby carbon and hydrogen atoms, leading to higher chemical shifts. chemeo.com

Vibrational Frequencies (IR/Raman): Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. uni.lu The predicted IR and Raman spectra for this compound would show characteristic bands for the O-H stretch of the carboxylic acid (around 3000-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-F stretch, and C-S stretch, as well as various aromatic C-H and C-C vibrations. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Exemplary Data) This table presents hypothetical yet realistic vibrational frequencies based on data from analogous substituted benzoic acids.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3300 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Methyl) | ~2950 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C-C Stretch (Aromatic) | ~1600, 1480 |

| C-F Stretch | ~1250 |

| C-O Stretch (Carboxylic Acid) | ~1300 |

| C-S Stretch | ~700 |

Thermodynamic and Energetic Considerations in Fluorobenzoic Acid Systems

Computational chemistry provides valuable data on the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. For fluorinated benzoic acids, these properties are crucial for understanding their stability and reactivity.

Studies on halobenzoic acids have shown that computational methods can be used to critically evaluate experimental thermodynamic data, including enthalpies of combustion, sublimation, and fusion. chemeo.com The presence of a fluorine atom is known to affect the thermodynamic properties due to its high electronegativity and the strength of the C-F bond. The calculated thermodynamic parameters for this compound would provide insights into its stability relative to other isomers and substituted benzoic acids.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological activity. These models often use computational descriptors derived from the molecular structure.

For benzoic acid derivatives, QSAR studies have been employed to understand their antimicrobial, antifungal, and other biological activities. mdpi.com Computational descriptors used in these studies can include electronic properties (like HOMO-LUMO energies, atomic charges), steric properties (molecular volume, surface area), and lipophilicity (logP). For this compound, descriptors such as the molecular electrostatic potential, dipole moment, and hydrophobicity would be key parameters in any SAR model to predict its potential biological activity. For instance, studies have shown that for certain activities, strong electron-donating groups and average lipophilicity are important features for benzoic acid derivatives.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand and predict the interactions between a small molecule (ligand) and a protein's binding site. While specific molecular docking studies detailing the protein-ligand interactions of this compound are not extensively available in publicly accessible research, the broader class of benzoic acid derivatives has been the subject of numerous computational investigations against various protein targets. These studies provide valuable insights into the potential binding modes and interactions that could be extrapolated to this compound and its analogues.

Research on various benzoic acid derivatives has demonstrated their potential to interact with a range of proteins, including enzymes and transport proteins. For instance, in silico studies have been conducted on benzoic acid derivatives as potential inhibitors of enzymes implicated in diseases. One such study explored the interaction of several benzoic acid derivatives with the main protease of SARS-CoV-2, the virus responsible for COVID-19. ajchem-a.com The docking scores for the studied benzoic acid derivatives in this research ranged from -29.59 to -37.25, with an observed trend of increasing binding affinity with a greater number of hydroxyl groups on the benzoic acid ring. ajchem-a.com

Another area of investigation for benzoic acid analogues has been their binding to serum albumins, which are crucial for the transport of various molecules in the bloodstream. While not a docking study in the traditional sense of predicting binding to a therapeutic target, understanding the interaction with transport proteins is vital for pharmacokinetics.

In the absence of direct molecular docking data for this compound, it is possible to hypothesize its potential interactions based on its structural features. The presence of the carboxylic acid group suggests the likelihood of forming hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's active site. The fluorine atom can participate in halogen bonds or other electrostatic interactions, while the methylsulfanyl group could engage in hydrophobic or van der Waals interactions.

To provide a more concrete understanding of how such molecules might interact with a protein active site, a hypothetical docking scenario can be considered. The following table illustrates a speculative interaction profile of this compound with a generic enzyme active site, based on the interactions commonly observed for similar functional groups.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Carboxylic Acid | Arginine (Arg), Lysine (Lys), Histidine (His) | Hydrogen Bond, Ionic Interaction |

| Fluorine | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Halogen Bond, Dipole-Dipole |

| Methylsulfanyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction, van der Waals |

| Aromatic Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |

Further computational and experimental studies are necessary to elucidate the specific protein targets and detailed binding interactions of this compound and its analogues. Such research would be invaluable for exploring the therapeutic potential of this class of compounds.

Role of 4 Fluoro 3 Methylsulfanyl Benzoic Acid As a Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Fluorinated benzoic acids are recognized as versatile building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules. 4-Fluoro-3-(methylsulfanyl)benzoic acid, with its specific substitution pattern, offers a strategic starting point for the development of new therapeutic agents.

The carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation, esterification, or reduction to an alcohol or aldehyde, allowing for its incorporation into larger, more complex molecular scaffolds. ossila.com For instance, a closely related compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is a key component in the synthesis of potassium channel openers developed for treating epilepsy, which are synthesized through condensation reactions with aminopyridines. ossila.com Similarly, derivatives of 3-(adenosylthio)benzoic acid have been designed and synthesized as potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase, a crucial enzyme in the viral RNA translation process. nih.gov These examples highlight the potential of the this compound scaffold as a precursor for APIs targeting a wide range of diseases.

Table 1: Application of Related Benzoic Acid Scaffolds in API Synthesis

| Precursor Compound | Therapeutic Area/Target | Resulting Compound Class |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Epilepsy | Potassium Channel Openers |

Scaffold for the Generation of Novel Chemical Entities

The structural framework of this compound is highly amenable to modification, making it an excellent scaffold for generating novel chemical entities in drug discovery and medicinal chemistry. The carboxylic acid group facilitates its attachment to various molecular backbones, while the fluorine and methylsulfanyl groups can be exploited to modulate the physicochemical properties of the resulting compounds. ossila.com

Research into related structures demonstrates this principle effectively. The introduction of different substituents on the benzene (B151609) ring of 3-(adenosylthio)benzoic acid analogues was shown to significantly alter their inhibitory activity against viral enzymes. nih.gov For example, adding chloro, bromo, methoxy, or phenyl groups improved the parent compound's activity. nih.gov This illustrates how the core benzoic acid structure can be systematically decorated to explore structure-activity relationships (SAR) and optimize biological activity. The strategic placement of the fluoro and methylsulfanyl groups on the 4- and 3-positions, respectively, provides a unique electronic and steric environment, influencing how the molecule interacts with biological targets and guiding the design of new compounds with desired pharmacological profiles.

Synthesis of Diverse Heterocyclic Systems, including Oxadiazoles, Triazoles, and Pyrazoles

Substituted benzoic acids are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, which are core components of many pharmaceuticals.

Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from substituted aromatic acids through a multi-step process. nih.gov A common route involves the initial conversion of the benzoic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide. nih.govresearchgate.net This intermediate can then undergo cyclization with various reagents, such as phosphorus oxychloride, to yield the final 2,5-disubstituted-1,3,4-oxadiazole. nih.govuobaghdad.edu.iq This established methodology can be directly applied to this compound to generate novel oxadiazole derivatives.

General Synthesis Route for 1,3,4-Oxadiazoles from Benzoic Acids:

Esterification: Benzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester. researchgate.net

Hydrazinolysis: The ester is treated with hydrazine hydrate to produce the acid hydrazide. researchgate.net

Cyclization: The acid hydrazide is reacted with a dehydrating agent like phosphorus oxychloride or cyclized with reagents like carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Triazoles

The synthesis of 1,2,4-triazoles can also commence from a benzoic acid starting material. The process typically begins with the formation of a benzoic acid hydrazide, similar to the oxadiazole synthesis. This hydrazide can then be reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt, which is subsequently cyclized with hydrazine hydrate to yield a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The resulting triazole can be further functionalized. The versatility of this approach allows for the incorporation of the 4-fluoro-3-(methylsulfanyl)phenyl moiety into various triazole-based structures. researchgate.netresearchgate.net

Pyrazoles

Fluorinated pyrazoles are of significant interest in medicinal chemistry. researchgate.net While direct synthesis from this compound is less common, its derivatives can serve as key precursors. For instance, the Vilsmeier-Haack reaction on hydrazone intermediates, which can be formed from benzohydrazides, is a known method for creating pyrazole-4-carbaldehydes. pharmacyjournal.in These aldehydes are versatile intermediates for further elaboration. researchgate.net The synthesis of fluorophenyl-substituted pyrazoles has been shown to yield compounds with potent antibacterial activity, highlighting the value of the fluorinated phenyl motif derived from precursors like this compound. nih.gov

Design of Ligands for Coordination Chemistry Applications (e.g., metal chelation for organometallic clusters)

Carboxylic acids are widely employed as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions through their carboxylate group. uab.cat The this compound molecule possesses multiple coordination sites: the carboxylate oxygen atoms and the sulfur atom of the methylsulfanyl group. This makes it a potentially valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

The coordination of benzoic acid and its derivatives with metals like zinc(II) and cadmium(II) can lead to the formation of diverse structures, from simple mononuclear complexes to intricate 3D polymers. uab.cat The specific coordination mode of the benzoate (B1203000) ligand (e.g., monodentate, bidentate, bridging) influences the final architecture of the metal complex. uab.catresearchgate.net

Furthermore, triazole-carboxylic acid ligands, which can be synthesized from benzoic acid precursors, are known to contain both nitrogen and oxygen donor atoms, offering flexible and diverse coordination possibilities for building MOFs. nih.govacs.org A related compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, has been shown to chelate with dysprosium, forming pH-tunable magnetic organometallic clusters. ossila.com This demonstrates the potential of this compound to act as a chelating agent, where both the carboxylate and the sulfur atom could participate in binding to a metal center, leading to the formation of stable organometallic clusters with potentially interesting magnetic or catalytic properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid |

| 3-(Adenosylthio)benzoic acid |

| Phosphorus oxychloride |

| Hydrazine hydrate |

| Carbon disulfide |

| Potassium hydroxide |

| Zinc(II) |

| Cadmium(II) |

Investigations into Biological Activities of 4 Fluoro 3 Methylsulfanyl Benzoic Acid Derivatives in Vitro and Mechanistic Perspectives

Antimicrobial Activity Studies

Research into the antimicrobial properties of compounds derived from 4-Fluoro-3-(methylsulfanyl)benzoic acid is not extensively documented. While the broader class of fluorinated benzamides and related benzoic acid derivatives has been a subject of interest in the development of new antimicrobial agents, specific data for the requested compound scaffold remains limited.

Antibacterial Efficacy against Bacterial Strains (e.g., Gram-positive bacteria, Mycobacterium tuberculosis)

A thorough search of scientific databases did not yield specific studies evaluating the antibacterial efficacy of this compound derivatives against a range of bacterial strains, including Gram-positive bacteria and Mycobacterium tuberculosis. Research on other structurally related fluorinated aromatic compounds has shown antibacterial potential, but these findings cannot be directly extrapolated to the derivatives of interest.

Antifungal Efficacy against Phytopathogenic Fungi

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound derivatives for their antifungal efficacy against phytopathogenic fungi.

Anti-biofilm Activity Assessments

No dedicated studies assessing the anti-biofilm activity of derivatives of this compound were identified. The ability to inhibit or eradicate bacterial biofilms is a critical area of antimicrobial research, but this specific class of compounds does not appear to have been explored in this context in publicly available literature.

Antineoplastic Activity Research

The potential for this compound derivatives as antineoplastic agents has not been a focus of published research. Investigations into cytotoxicity and enzyme inhibition are common strategies in cancer drug discovery, but studies involving this particular molecular framework are absent from the available literature.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, HeLa, HCT-116, HepG2)

No data from in vitro cytotoxicity studies of this compound derivatives against cancer cell lines such as MCF-7, HeLa, HCT-116, or HepG2 are available. Consequently, no data tables of cytotoxicity values (e.g., IC₅₀) can be provided.

Enzyme Inhibition Studies (e.g., Histone Deacetylase, phosphofructokinase-2)

Specific research detailing the inhibitory effects of this compound derivatives on enzymes relevant to cancer, such as Histone Deacetylase (HDAC) or phosphofructokinase-2, could not be located. Therefore, their potential mechanism of action via enzyme inhibition remains uninvestigated.

Apoptosis Induction Mechanisms in Cancer Cells

While direct studies on this compound are not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been investigated for its pro-apoptotic effects in various cancer cell lines. These studies reveal several mechanisms by which these compounds can induce programmed cell death.

One significant mechanism involves the targeting of mitochondria. Certain benzoic acid esters, particularly when attached to a triphenylphosphonium group to direct them to the mitochondria, have been shown to induce apoptosis in colorectal cancer cells. nih.gov These derivatives act by uncoupling the oxidative phosphorylation system, which leads to a decrease in the mitochondrial transmembrane potential and a reduction in cellular ATP levels, ultimately triggering apoptosis. nih.gov

Another pathway involves the inhibition of histone deacetylases (HDAC). For instance, dihydroxybenzoic acid (DHBA) has been identified as an HDAC inhibitor. nih.gov By inhibiting HDAC activity, DHBA was found to induce the production of reactive oxygen species (ROS) and increase the expression of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby retarding the growth of cancer cells. nih.gov

Furthermore, some benzoic acid derivatives exert their effects by inducing cell-cycle arrest. Research on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives showed they could suppress the viability of breast cancer cells (MCF-7 and MDA-MB-468) by inducing cell-cycle arrest at the G2/M phase, which was followed by a significant increase in caspase-3 activity. preprints.orgnih.gov

Inhibition of the proteasome represents another apoptotic mechanism. Prodrugs of fluoro-substituted benzoates of (-)-epigallocatechin (B1671488) (EGC), which are essentially benzoate (B1203000) esters, were found to inhibit the chymotrypsin-like activity of the proteasome in human leukemia cells. mdpi.com This inhibition leads to the accumulation of key regulatory proteins, such as IκB-α, and subsequent activation of caspases and cleavage of PARP, both hallmarks of apoptosis. mdpi.com

The table below summarizes these findings from related benzoic acid derivatives.

| Derivative Class | Cancer Cell Line(s) | Mechanism of Apoptosis Induction | Key Molecular Events |

| Benzoic acid esters | Human colorectal cancer (HCT-15, COLO-205) | Mitochondrial Targeting | Uncoupling of oxidative phosphorylation, decreased mitochondrial membrane potential, reduced ATP. nih.gov |

| Dihydroxybenzoic acid (DHBA) | Not specified | Histone Deacetylase (HDAC) Inhibition | Increased Reactive Oxygen Species (ROS), induction of caspase-3. nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Human breast cancer (MCF-7, MDA-MB-468) | Cell-Cycle Arrest | Arrest at G2/M phase, increased caspase-3 activity. nih.gov |

| Fluoro-substituted benzoates of EGC (prodrugs) | Human leukemia (Jurkat T) | Proteasome Inhibition | Inhibition of chymotrypsin-like activity, accumulation of IκB-α, caspase activation, PARP cleavage. mdpi.com |

Modulatory Effects on Specific Cellular Processes

Modulation of Premature Translation Termination and Nonsense-Mediated mRNA Decay

Premature translation termination (PTT) occurs when a nonsense mutation introduces a premature termination codon (PTC) into an mRNA sequence. mdpi.comresearchgate.net This leads to the production of a truncated, and often non-functional, protein. mdpi.com Eukaryotic cells have a quality control mechanism called nonsense-mediated mRNA decay (NMD) that identifies and degrades mRNAs containing PTCs to prevent the accumulation of these potentially harmful proteins. nih.gov

The search for small-molecule drugs that can modulate these processes is an active area of therapeutic research. mdpi.comnih.gov Such molecules could either promote the "readthrough" of the PTC, allowing the ribosome to insert an amino acid and produce a full-length protein, or inhibit the NMD pathway to increase the amount of available mRNA for potential readthrough. nih.govnih.gov

Currently, there is no published research specifically linking this compound or its direct analogues to the modulation of premature translation termination or the NMD pathway. This remains a potential area for future investigation, as small molecules that can influence these fundamental aspects of gene expression are of significant interest in the context of genetic diseases caused by nonsense mutations. nih.gov

Potassium Channel Modulation

Potassium (K+) channels are crucial integral membrane proteins that regulate cellular excitability, membrane potential, and various physiological processes. mdpi.comscbt.com The modulation of these channels by small molecules is a key strategy in the development of drugs for neurological disorders, autoimmune diseases, and cardiac arrhythmias. nih.govtaylorfrancis.com

While a wide variety of chemical structures can act as potassium channel modulators, research into the specific effects of this compound on these channels has not been reported. nih.govrsc.org Studies on other benzoic acid derivatives have yielded mixed results. For example, certain salicylic (B10762653) acid (a hydroxybenzoic acid) derivatives have been identified as activators of specific K+ channels. nih.gov Conversely, a study on Kv3.1 channels found that molecules analogous to p-aminobenzoic acid (PABA) did not act as blockers, whereas N-alkyl-benzenesulfonamides were effective. nih.gov This suggests that the benzoic acid scaffold alone is not a definitive predictor of activity and that the nature and position of substituents are critical for interaction with the channel protein. The potential for this compound derivatives to act as potassium channel modulators remains an open area for scientific inquiry.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. By making systematic modifications to a lead compound, researchers can identify the chemical groups (pharmacophores) responsible for its effects and optimize its potency, selectivity, and pharmacokinetic properties. drugdesign.org For the benzoic acid scaffold, SAR studies have been conducted across various biological targets.

Key structural modifications on the benzoic acid ring, such as the introduction of halogen atoms or alkylthio groups, can significantly influence a molecule's properties:

Lipophilicity : The addition of groups like fluorine and methylsulfanyl can alter the compound's fat solubility, affecting its ability to cross cell membranes and interact with hydrophobic binding pockets on target proteins.

Electronic Effects : A fluorine atom is strongly electron-withdrawing, which can change the acidity (pKa) of the carboxylic acid group and influence hydrogen bonding capabilities. nih.gov The sulfur atom in the methylsulfanyl group can also participate in specific interactions with biological targets.

The following table summarizes SAR findings for different classes of benzoic acid derivatives, illustrating how specific structural changes impact their biological function.

| Compound Class | Biological Target/Activity | Key SAR Findings |

| Substituted Benzoic Acids | Anti-sickling Activity | Strong electron-donating groups on the benzene (B151609) ring combined with average lipophilicity were found to be important features for potent activity. iomcworld.com |

| Tricyclic Benzoic Acids | FTO Demethylase Inhibition (Antileukemia) | Specific analogs (e.g., 13a) demonstrated a strong antiproliferative effect on AML cells, which was not observed with the initial lead compound (FB23), highlighting the sensitivity of the target to minor structural changes. researchgate.net |

| Benzoic Acid Derivatives | Antifungal Activity (CYP53 Target) | Studies aimed to identify specific structural elements that confer increased potency and facilitate targeted interactions with the CYP53 enzyme. nih.gov |

| YC-1 Analogues (containing a benzyl (B1604629) group) | sGC Activation / HIF-1 Inhibition | A fluoro substitution at the ortho position of the N-benzyl ring was found to be crucial for inhibitory activity, whereas meta or para substitutions reduced potency. nih.gov |

These examples underscore the importance of precise substituent placement on the benzoic acid ring to achieve desired biological outcomes.

Development of Biochemical Assays Utilizing the Compound or its Analogues

Biochemical assays are essential tools in drug discovery and molecular biology for screening compound libraries and studying molecular interactions. Small molecules are often adapted to create probes for these assays. For instance, in fluorescence polarization (FP) assays, a fluorescently labeled version of a small molecule can be used to monitor its binding to a target protein. nih.gov When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low light polarization; upon binding to a large protein, its tumbling slows, and the polarization of its fluorescence increases. nih.gov

There are no specific reports in the scientific literature describing the use of this compound or its analogues as probes in the development of biochemical assays. However, the structural class of fluorinated benzoic acids has been widely used in other analytical contexts as chemical tracers. Various mono-, di-, tri-, and tetrafluorobenzoic acids are employed as conservative tracers in hydrological and environmental studies to model water flow due to their stability and detectability. nih.gov Furthermore, fluorinated benzoic acids, including the closely related 4-fluoro-3-(trifluoromethyl)benzoic acid, are used as tracer compounds in monitoring hydrocarbon production, where they are detected with high sensitivity using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). google.com

This established use as detectable tracers suggests that the this compound scaffold could potentially be functionalized—for example, by attaching a fluorophore or other reporter tag—to serve as a probe in various biochemical or cell-based assays for high-throughput screening. nih.gov

Future Research Directions and Translational Perspectives for 4 Fluoro 3 Methylsulfanyl Benzoic Acid Research

Development of Novel and Efficient Synthetic Methodologies

The current availability of 4-Fluoro-3-(methylsulfanyl)benzoic acid is established, but dedicated studies on its synthesis are not widely reported. Future research should prioritize the development of novel, efficient, and sustainable synthetic routes. A primary objective would be to move beyond classical multi-step procedures, which may involve harsh conditions or generate significant waste.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of the methylsulfanyl or fluoro groups onto a pre-existing benzoic acid scaffold. This could involve advanced C-H activation strategies, which are atom-economical and can simplify synthetic pathways.

Transition-Metal Catalysis: Investigating palladium- or copper-catalyzed cross-coupling reactions to construct the C–S bond. acsgcipr.org For instance, coupling 3-bromo-4-fluorobenzoic acid or a related derivative with a methylthiolating agent could provide a direct and high-yielding route. acs.orgjst.go.jp

Flow Chemistry: Adapting or developing a synthetic route using continuous flow technology. This approach can offer improved safety, scalability, and reaction control, particularly for potentially exothermic fluorination or oxidation reactions.

Biocatalysis: Exploring enzymatic pathways for the synthesis of the core structure or its precursors. For example, biotransformation of a related cinnamic acid derivative has been shown to produce 4-fluorobenzoic acid, suggesting a potential green chemistry avenue. wikipedia.org

Future research in this area would aim to produce a comparative analysis of different synthetic strategies, as detailed in the table below.

| Proposed Methodology | Potential Advantages | Key Research Challenges |

| C-H Thiolation | High atom economy, reduced number of steps. | Achieving high regioselectivity on the fluorinated ring. |

| Cu/Pd Cross-Coupling | High functional group tolerance, well-established reactivity. | Catalyst cost, removal of metal residues from the final product. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of reaction parameters. |

| Biocatalysis | Environmentally friendly, high stereoselectivity. | Enzyme discovery and engineering, substrate scope limitations. |

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The chemical reactivity of this compound is dictated by its three principal functional groups: the thioether, the carboxylic acid, and the fluorinated aromatic ring. A systematic exploration of its reactivity is essential for its application as a synthetic intermediate.

Future investigations should focus on:

Selective Oxidation of the Thioether: The methylsulfanyl group is a key handle for chemical modification. Research into its selective oxidation to the corresponding sulfoxide (B87167) and sulfone derivatives is a priority. These transformations would dramatically alter the electronic and steric properties of the molecule, providing access to a new chemical space. The development of mild and selective oxidizing conditions would be crucial.

Reactivity of the Aromatic Ring: While the fluorine atom is generally stable, its influence on the reactivity of the benzene (B151609) ring towards electrophilic or nucleophilic aromatic substitution should be quantified. Understanding these directing effects is vital for further functionalization of the ring.

Derivatization of the Carboxylic Acid: Standard transformations of the carboxylic acid to esters, amides, or acid halides are expected. However, future work could explore less common transformations, such as its use in photoredox-catalyzed decarboxylative coupling reactions to form new C-C or C-heteroatom bonds.

Stereoselective Transformations: The parent molecule is achiral. A significant future direction would involve introducing chirality through derivatization. For example, α-functionalization of the carboxylic acid or the development of derivatives that can undergo asymmetric catalysis would open pathways to enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Rational Design of Derivatives with Tuned Physicochemical and Biological Properties

The core structure of this compound is an attractive scaffold for the rational design of new bioactive molecules. kaibangchem.com The strategic modification of its functional groups can be used to fine-tune properties for specific therapeutic targets.

A rational design program would aim to:

Modulate Lipophilicity and Solubility: The balance between lipophilicity (related to membrane permeability) and aqueous solubility is critical for drug development. The oxidation state of the sulfur (thioether vs. sulfoxide/sulfone) and the conversion of the carboxylic acid to various amides or esters provide powerful tools to modulate these properties.

Enhance Target Binding: The fluorine atom can engage in favorable electrostatic or hydrogen-bonding interactions with biological targets. eurekaselect.com The thioether can act as a hydrogen bond acceptor, while its oxidized forms (sulfoxide/sulfone) are strong hydrogen bond acceptors. Future work should involve designing libraries of derivatives where these groups are systematically altered to optimize interactions with specific protein binding sites, such as those in enzymes or receptors. researchgate.net

Improve Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate. Future research could explore the synthesis of analogs with additional fluorine atoms or other metabolically robust groups to further enhance stability.